molecular formula C13H18BrN3OS B3837079 2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide

2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide

Cat. No.: B3837079
M. Wt: 344.27 g/mol
InChI Key: NBODJSOWLCUPBF-OVCLIPMQSA-N
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Description

2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide is a complex organic compound that features a unique combination of azepane, bromothiophene, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide typically involves a multi-step process. One common method includes the reaction of azepane with 4-bromothiophene-2-carbaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with acetamide to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The azepane ring can interact with biological membranes, while the bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)-2-(4-bromophenyl)ethanamine
  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
  • 2-(azepan-1-yl)-5-bromopyridin-3-amine

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide is unique due to the presence of the Schiff base linkage and the combination of azepane and bromothiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3OS/c14-11-7-12(19-10-11)8-15-16-13(18)9-17-5-3-1-2-4-6-17/h7-8,10H,1-6,9H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBODJSOWLCUPBF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NN=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Reactant of Route 2
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2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Reactant of Route 3
2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Reactant of Route 4
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2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Reactant of Route 5
2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide
Reactant of Route 6
Reactant of Route 6
2-(azepan-1-yl)-N-[(E)-(4-bromothiophen-2-yl)methylideneamino]acetamide

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